molecular formula C8H14 B14493224 trans-Bicyclo[4.2.0]octane CAS No. 63296-41-3

trans-Bicyclo[4.2.0]octane

Cat. No.: B14493224
CAS No.: 63296-41-3
M. Wt: 110.20 g/mol
InChI Key: RPZUBXWEQBPUJR-HTQZYQBOSA-N
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Description

trans-Bicyclo[4.2.0]octane is a saturated hydrocarbon with the molecular formula C8H14 and an average molecular weight of 110.20 g/mol . This bicyclic compound features a [4.2.0] ring system and possesses two defined stereocenters, giving it a specific three-dimensional configuration that is valuable in organic synthesis . The rigid, strained structure of the bicyclo[4.2.0]octane scaffold makes it a compelling subject for research and development in advanced materials science. While this specific saturated compound is a foundational structure, its unsaturated analogues, such as Bicyclo[4.2.0]oct-1(8)-ene, have demonstrated significant research utility. These related monomers are prominently featured in explorations of Alternating Ring-Opening Metathesis Polymerization (AROMP) . When copolymerized with common monomers like cyclohexene, they enable the synthesis of alternating copolymers with potential applications ranging from biological systems to nanoelectronics and catalysis . The core bicyclo[4.2.0]octane framework is also a key structural unit found in complex natural products, such as the cytotoxic plakortinic acids, which were isolated from marine sponges . Researchers can utilize this compound as a stable, well-defined building block for constructing complex molecular architectures, studying strain-release reactions, or developing new polymeric materials with tailored properties. This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses. Please handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

63296-41-3

Molecular Formula

C8H14

Molecular Weight

110.20 g/mol

IUPAC Name

(1R,6R)-bicyclo[4.2.0]octane

InChI

InChI=1S/C8H14/c1-2-4-8-6-5-7(8)3-1/h7-8H,1-6H2/t7-,8-/m1/s1

InChI Key

RPZUBXWEQBPUJR-HTQZYQBOSA-N

Isomeric SMILES

C1CC[C@@H]2CC[C@H]2C1

Canonical SMILES

C1CCC2CCC2C1

Origin of Product

United States

Synthetic Methodologies for Trans Bicyclo 4.2.0 Octane and Its Advanced Derivatives

Cycloaddition Reactions in Bicyclo[4.2.0]octane Synthesis

The [2+2] cycloaddition reaction is a cornerstone in the synthesis of cyclobutane-containing structures, including the bicyclo[4.2.0]octane system. This reaction involves the union of two unsaturated components, typically two alkenes or an alkene and an allene (B1206475), to form a four-membered ring. The stereochemical outcome of the cycloaddition is crucial in establishing the cis or trans fusion of the bicyclic product.

Thermal [2+2] Cycloadditions

Thermal [2+2] cycloadditions of allenes have proven to be a valuable method for the synthesis of bicyclo[4.2.0]octane derivatives. These reactions often require elevated temperatures to proceed. csic.es A key advantage of this approach is the potential for high regio- and stereoselectivity.

For instance, the thermal intramolecular [2+2] cycloaddition of allenenes and allenynes with a three-atom tether can regioselectively form bicyclo[4.2.0]oct-5-ene derivatives in good to excellent yields. nih.gov In these reactions, the distal double bond of the allene moiety participates in the cycloaddition. nih.gov The geometry of the olefin in the starting material is completely transferred to the resulting cycloadduct. nih.gov While terminal allenes typically yield a single isomer, internal allenes with axial chirality may produce a diastereomeric mixture of products. nih.gov These outcomes are consistent with a stepwise mechanism proceeding through a biradical intermediate. nih.gov

Reactant TypeConditionsProductYieldStereochemistry
AllenenesHeat (e.g., dioxane or DMF)Bicyclo[4.2.0]oct-5-ene derivativesGood to ExcellentOlefin geometry transferred
AllenynesHeat (e.g., dioxane or DMF)Bicyclo[4.2.0]oct-5-ene derivativesGood to ExcellentVaries with substrate

Photochemical [2+2] Cycloadditions

Photochemical [2+2] cycloadditions are a powerful and widely used method for constructing the bicyclo[4.2.0]octane skeleton. These reactions are initiated by the absorption of light, which promotes one of the reacting alkenes to an excited state, facilitating the cycloaddition.

The intermolecular [2+2] photocycloaddition of cyclic α,β-unsaturated enones, such as 2-cyclohexenone, with various olefins provides a direct route to bicyclo[4.2.0]octane systems. acs.org For example, the irradiation of cyclohexenone derivatives with 1,1-dimethoxyethylene leads to the formation of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones as a mixture of diastereomers. Subsequent acidic hydrolysis of the resulting acetals quantitatively yields trans-fused bicyclo[4.2.0]octane-2,7-diones without epimerization, highlighting the utility of this method for accessing the trans configuration. smolecule.com

The use of a chiral oxazaborolidine-AlBr₃ Lewis acid complex can promote these reactions, leading to moderate to good yields (42–82%) and high enantioselectivity (82%–96% ee). acs.org The Lewis acid appears to increase the polarity of the excited state, favoring the formation of head-to-tail cycloadducts and enhancing regioselectivity. acs.org

EnoneOlefinConditionsProductYieldEnantiomeric Excess
2-CyclohexenoneVariousChiral oxazaborolidine-AlBr₃, lightBicyclo[4.2.0]octan-2-one derivatives42-82%82-96% ee
Cyclohexenone derivatives1,1-Dimethoxyethyleneλ = 350 nm7,7-Dimethoxybicyclo[4.2.0]octan-2-onesNot specifiedNot applicable

Intramolecular [2+2] photocycloadditions offer an efficient means of constructing bicyclo[4.2.0]octane systems with defined stereochemistry. The tether connecting the two reacting olefin units plays a crucial role in directing the stereochemical outcome of the cyclization. For example, the intramolecular photocycloaddition of a diolefin has been used as a key step in the synthesis of complex polycyclic molecules. acs.org In this case, ortho-methoxy groups on an aromatic ring controlled the diastereoselectivity of the initial cyclobutane (B1203170) formation. acs.org

Copper(I) catalysis has been extensively employed in [2+2] photocycloaddition reactions to synthesize a variety of natural products. acs.org The intramolecular Cu(I)-catalyzed photocycloaddition is particularly effective for substrates with a three-atom tether between the reactive olefin units, leading to the formation of bicyclo[3.2.0]heptanes. acs.org However, direct intramolecular Cu(I)-catalyzed access to bicyclo[4.2.0]octanes is challenging. nih.gov

To overcome this limitation, a strategy involving the introduction of a temporary bridge to facilitate the [2+2] photocycloaddition has been developed. nih.gov For instance, an oxygen bridge can be used to pre-organize the diolefin substrate, enabling the Cu(I)-catalyzed photocycloaddition to proceed. The resulting bridged product can then be fragmented to yield the desired enantiomerically enriched bicyclo[4.2.0]octane. nih.gov Common catalysts for these reactions include CuOTf and Cu(OTf)₂, with ethers like Et₂O and THF being typical solvents and an irradiation wavelength of λ = 254 nm. acs.org

SubstrateCatalystSolventProduct
Diolefin with oxygen bridgeCu(I) triflateEtherBridged bicyclic compound

Visible light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering a milder and more selective alternative to traditional UV light-mediated photoreactions. rsc.org This approach has been applied to the synthesis of nitrogen-containing bicyclic systems. For example, the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridines, followed by catalytic hydrogenation, yields trans-8- and trans-7-cyano-cis-2-azabicyclo[4.2.0]octane-6-carboxylates. rsc.org The use of chiral 1,4-dihydropyridines in these reactions can lead to the formation of enantiomerically enriched azabicyclo[4.2.0]octanes, albeit with modest enantiomeric excess (15-45%). rsc.org

ReactantsConditionsProductEnantiomeric Excess
1,4-Dihydropyridines, Acrylonitrile1. Photochemical addition 2. Catalytic hydrogenationtrans-Cyano-cis-2-azabicyclo[4.2.0]octane derivatives15-45% (with chiral substrate)

Ketene (B1206846) [2+2] Cycloadditions

The [2+2] cycloaddition of ketenes with alkenes is a powerful method for constructing the cyclobutane ring inherent to the bicyclo[4.2.0]octane skeleton. nih.gov This strategy has been effectively employed in the synthesis of precursors for complex natural products, such as kingianins, which are pentacyclic polyketides with notable biological activity. acgpubs.orgacgpubs.org A non-biomimetic approach utilizes this reaction as a key step to access the bicyclo[4.2.0]octane system. acgpubs.org

In a representative synthesis, a chloro piperonyl ketene, generated in situ from its corresponding acyl chloride in the presence of triethylamine (B128534) (Et3N), reacts with 1,3-cyclohexadiene (B119728). acgpubs.org The yield of the resulting bicyclic cyclobutanone (B123998) was found to be dependent on the solvent and temperature conditions. acgpubs.org For instance, the reaction of 4-methoxy-1,4-cyclohexadiene with a ketene generated a mixture of 7-methylchloroketone diastereomers. acgpubs.org Subsequent dechlorination of the bicyclo[4.2.0]octane product using activated zinc can yield the corresponding cyclobutanone. acgpubs.org The stereochemistry of the substituents on the newly formed cyclobutane ring can be confirmed using techniques like two-dimensional NOESY experiments. acgpubs.org This cycloaddition approach offers a rapid and efficient pathway to the core carbon skeleton of complex molecules. acgpubs.org

SolventConditionsYield of Bicyclic Cyclobutanone 25
Diethyl etherRoom Temperature7%
Cyclohexane (B81311)Reflux (81 °C)25%
Table 1: Effect of Solvent on the Yield of Ketene [2+2] Cycloaddition. acgpubs.org

Cobalt(I)-Catalyzed [6π + 2π] Cycloadditions to Related Systems

While not a direct synthesis of the bicyclo[4.2.0]octane core, cobalt(I)-catalyzed [6π + 2π] cycloadditions represent a significant strategy for constructing related, larger bicyclic systems such as bicyclo[4.2.2]deca-2,4,7,9-tetraenes and bicyclo[4.2.1]nona-2,4,7-trienes. cornell.edumdpi.com These products are valuable as monomers and precursors for biologically active compounds. cornell.edu The reaction typically involves the cycloaddition of alkynes or diynes to a 6π component like 1,3,5,7-cyclooctatetraene or a cycloheptatriene (B165957) derivative. cornell.edumdpi.com

A highly effective four-component catalytic system, consisting of Co(acac)₂, dppe, Zn, and ZnI₂ (where Co(acac)₂ is cobalt(II) acetylacetonate (B107027) and dppe is 1,2-bis(diphenylphosphino)ethane), has been developed for this transformation. cornell.eduresearchgate.net This system facilitates the [6π + 2π] cycloaddition of various functionally substituted alkynes (containing O, S, N, Hal, and Si groups) and 1,3-diynes to 1,3,5,7-cyclooctatetraene, producing the corresponding bicyclo[4.2.2]deca-2,4,7,9-tetraenes in high yields, typically ranging from 72–95%. cornell.edu The development of these efficient catalytic methods provides access to a wide array of complex bicyclic structures. researchgate.netacs.org

Strategies Involving Ring Transformations and Rearrangements

Deazetation Reactions of Bicyclic Azo Compounds

The thermal or photochemical decomposition of bicyclic azo compounds, known as deazetation, serves as a method for generating bicyclic systems through the extrusion of molecular nitrogen (N₂). This process typically proceeds through a biradical intermediate, which can then undergo cyclization to form a new carbon-carbon bond. The product distribution can be influenced by the method of decomposition (thermolysis vs. direct or sensitized photolysis), which can affect the spin state of the intermediate biradical. rsc.org

For example, the deazetation of 7,8-diazabicyclo[4.2.2]dec-7-ene yields different product distributions from thermolysis and direct photolysis, both of which are nominally singlet processes. rsc.org This suggests the involvement of either a diazenyl biradical intermediate or multiple singlet electronic states of the resulting tetramethylene biradical. rsc.org Stereochemical studies using deuterated azo compounds have allowed for detailed analysis of the conformational equilibration of the biradical intermediates, providing insight into the reaction mechanism. rsc.org

Ring-Opening Metathesis Polymerization (ROMP) Monomer Synthesis

Bicyclo[4.2.0]octene derivatives are important monomers for alternating ring-opening metathesis polymerization (AROMP), a process that yields linear copolymers with a rigorously alternating sequence. nih.govresearchgate.netnih.gov The synthesis of these monomers, specifically bicyclo[4.2.0]oct-1(8)-ene-8-carboxy derivatives, has been systematically developed. nih.govacs.org

Rearrangements via Cyclopropyl (B3062369) Carbene Intermediates

Rearrangements involving cyclopropyl carbene or related intermediates provide a sophisticated route to the bicyclo[4.2.0]octane framework. Gold(I)-catalyzed reactions of substrates containing a cyclopropylidene moiety, such as 1,5-dienes with an exocyclic cyclopropylidene on a cyclohexane ring, can be used to construct the bicyclo[4.2.0]oct-1-ene core. mdpi.com In these transformations, the gold catalyst activates an alkyne, leading to the formation of a cyclopropyl methyl carbene intermediate, which then undergoes ring expansion to yield the cyclobutane ring of the bicyclo[4.2.0]octene system. mdpi.com

Furthermore, cationic intermediates generated during the oxidation of molecules containing cyclopropane (B1198618) rings can rearrange to form bicyclo[4.2.0]octane derivatives. nih.gov For instance, the reaction of spiro[2.5]octane with a potent oxidizing agent like 3-ethyl-3-(trifluoromethyl)dioxirane (ETFDO) yields not only unrearranged products but also rearranged bicyclo[4.2.0]octan-1-ols. nih.gov The formation of these rearranged products provides clear evidence for the involvement of cationic intermediates in the reaction pathway. nih.gov Similarly, gas-phase thermal reactions of exo-8-cyclopropyl-bicyclo[4.2.0]oct-2-ene can proceed through a cyclopropylcarbinyl (CPC)-to-homoallylic radical rearrangement, demonstrating another pathway for the transformation of cyclopropyl-substituted systems. mdpi.comnih.gov

Chiral Synthesis and Stereoselective Approaches

The development of stereoselective methods to access the bicyclo[4.2.0]octane core is crucial for its application in the synthesis of complex, biologically active molecules. nih.govnih.gov One powerful strategy involves an enantioselective isomerization coupled with a stereoselective [2+2] cycloaddition. nih.govnih.gov In this process, an allenic ketone is first isomerized using a chiral thiourea (B124793) catalyst to generate a chiral allene with high enantioselectivity. nih.gov The subsequent treatment with a Lewis acid, such as Bi(OTf)₃, promotes a diastereoselective intramolecular [2+2] cycloaddition with a tethered alkene, yielding enantiomerically enriched bicyclo[4.2.0]octanes. nih.govnih.gov This one-pot process enables the rapid and controlled construction of the bicyclic core. nih.gov

Another highly effective approach allows for the stereospecific synthesis of both cis- and trans-fused bicyclo[4.2.0]octane systems from common intermediates. pnas.orgnih.gov This methodology begins with the Diels-Alder reaction of a conjugated diene with 2-bromocyclobutenone, which produces cis-fused cycloadducts. pnas.orgnih.gov The stereochemical outcome of the final product is then dictated by the subsequent reaction conditions. Treatment of the cis-fused bromocycloadducts with dilithiomethylphenyl sulfone leads to a remarkable inversion of stereochemistry at the ring junction, affording the thermodynamically less stable but synthetically valuable trans-fused angularly substituted bicyclo[4.2.0]octane systems. pnas.orgnih.govpnas.org This method provides controlled access to the elusive trans-fused cyclobutanone framework. pnas.org

Other Distinct Synthetic Pathways

Beyond stereoselective cycloadditions and bio-inspired cascades, a variety of other synthetic methods have been developed to access trans-bicyclo[4.2.0]octane and its derivatives, including heterocyclic analogues and functionalized systems.

The Mitsunobu reaction is a versatile method for converting primary and secondary alcohols into a wide range of functional groups, including thioethers, through an Sₙ2-type reaction with inversion of stereochemistry. organic-chemistry.orgmdpi.com In a Thio-Mitsunobu reaction, a thiol is used as the nucleophile to displace an activated hydroxyl group, forming a carbon-sulfur bond. organic-chemistry.org

This reaction typically involves the use of a phosphine, such as triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), to activate the alcohol. The acidic thiol then displaces the activated alcohol. While the Thio-Mitsunobu reaction is a well-established method for the synthesis of thioethers, specific examples of its application to the synthesis of sulfur-containing heterocyclic analogues of this compound are not prominently featured in the surveyed literature. However, the general principles of this reaction suggest its potential for accessing such structures from corresponding hydroxy-functionalized bicyclo[4.2.0]octanes. For instance, the intramolecular cyclization of a bicyclo[4.2.0]octane derivative bearing both a hydroxyl and a thiol group could potentially lead to a sulfur-containing bicyclic ether.

Cyclooctatetraene (B1213319) (COT) is a readily available and versatile starting material for the synthesis of bicyclo[4.2.0]octane derivatives. google.comuni-hamburg.deacgpubs.org Several strategies have been developed that leverage the unique reactivity of COT to construct the bicyclic framework.

One common approach involves the interception of the biosynthetic 8π/6π-electrocyclization cascade. google.comuni-hamburg.deuni-wuerzburg.de For instance, the anti-vicinal difunctionalization of cyclooctatetraene oxide via an Sₙ2' alkylation, followed by a tandem Claisen rearrangement and 6π-electrocyclization, rapidly assembles a functionalized bicyclo[4.2.0]octadiene intermediate. google.comuni-wuerzburg.de Another route begins with the rhodium-catalyzed cyclopropanation of COT with dimethyl diazomalonate, followed by a nucleophilic ring-opening of the resulting bicyclo[6.1.0]nonatriene to furnish the bicyclo[4.2.0]octadiene core. uni-hamburg.de This method has been successfully applied to the total synthesis of kingianic acid A. uni-hamburg.de

Furthermore, photooxygenation of substituted bicyclo[4.2.0]octa-2,4-dienes, which are themselves derived from cyclooctatetraene, can produce tricyclic endoperoxides that serve as precursors to highly functionalized bicyclo[4.2.0]octane systems. nih.gov

Grignard reagents are powerful tools for the formation of carbon-carbon bonds. In the context of bicyclo[4.2.0]octane chemistry, they are particularly useful for the functionalization of bicyclo[4.2.0]octa-1,3,5-triene derivatives, commonly known as benzocyclobutenes. The preparation of a Grignard reagent from a halogenated benzocyclobutene allows for the introduction of various substituents onto the aromatic ring of the bicyclic system.

For example, 4-bromobenzocyclobutene can be treated with magnesium to form the corresponding Grignard reagent. This organometallic intermediate can then react with a variety of electrophiles, such as ketones (e.g., adamantan-2-one), to introduce new functional groups. This approach provides a straightforward method for the synthesis of more complex derivatives of the bicyclo[4.2.0]octa-1,3,5-triene skeleton.

Reductive transformations are essential for converting unsaturated bicyclo[4.2.0]octene or -diene systems into the saturated this compound core. Diimide (N₂H₂), generated in situ, is a metal-free reducing agent that delivers two hydrogen atoms to a double or triple bond with syn-stereochemistry.

The use of deuteriodi-imide (N₂D₂), generated from deuterated precursors, allows for the introduction of two deuterium (B1214612) atoms onto the same face of the former double bond. This selective deuteration is a valuable tool for mechanistic studies and for the synthesis of isotopically labeled compounds. While specific literature detailing the deuteriodi-imide reduction of trans-bicyclo[4.2.0]octene was not found in the search, the known mechanism of diimide reduction allows for a confident prediction of the stereochemical outcome. The syn-addition of two deuterium atoms would result in a cis-dideuterated product. Deuterium labeling has been employed to investigate the thermal chemistry of bicyclo[4.2.0]oct-2-enes, highlighting the utility of isotopic labeling in understanding the reactivity of this bicyclic system.

Reactivity and Mechanistic Investigations of Trans Bicyclo 4.2.0 Octane Systems

Ring-Opening and Cycloreversion Reactions

The bicyclo[4.2.0]octane framework, characterized by a fused cyclobutane (B1203170) and cyclohexane (B81311) ring, is a subject of significant interest in the study of chemical reactivity, particularly its ring-opening and cycloreversion reactions. These transformations can be initiated through various means, including mechanical force, heat, and catalysis, each proceeding through distinct mechanistic pathways.

Mechanochemical Ring Opening Dynamics

The application of external mechanical force, typically through ultrasonication of polymer chains incorporating bicyclo[4.2.0]octane units, provides a powerful method to induce selective chemical transformations. nih.govnih.gov This field, known as covalent mechanochemistry, explores how mechanical stress can be transduced to specific chemical bonds to activate reactions that may differ from those observed under thermal conditions. acs.orguliege.be For bicyclo[4.2.0]octane, which acts as a mechanophore (a force-responsive functional group), these forces trigger a [2+2] cycloreversion of the cyclobutane ring. nih.govnih.gov Studies have successfully incorporated these units into high molecular weight polyesters, with up to 700 mechanophores per polymer chain, to investigate their stress-responsive behavior. nih.govacs.org

When mechanical force is applied along the polymer backbone containing a trans-bicyclo[4.2.0]octane (BCO) mechanophore, it induces a non-scissile ring-opening reaction. nih.gov The elongational forces generated by pulsed ultrasound cause the cyclobutane ring to unravel, leading to the formation of α,β-unsaturated esters. nih.govresearchgate.net This process results in a significant extension of the monomer unit, by approximately 7 Å. nih.gov

A crucial finding is that the mechanochemical cycloreversion pathway exhibits different regioselectivity compared to the force-free thermal process. nih.gov While thermal degradation of bicyclo[4.2.0]octane typically yields cyclohexene (B86901) and ethylene, the force-induced pathway leads to products derived from 1,7-octadiene. nih.gov The force required to induce the cycloreversion of a cyclobutane mechanophore has been measured in single-molecule force spectroscopy experiments to be above 1.7 nN. researchgate.net The stereochemistry of the starting BCO unit influences the product distribution, although a single major product is often observed for both cis and trans isomers, indicating a complex dynamic process following bond cleavage. nih.govresearchgate.net

The formation of this intermediate is supported by the analysis of the stereochemical outcomes of the reaction. nih.gov For both cis- and trans-BCO mechanophores, the major product observed is the (E,Z)-diene. nih.gov This loss of stereochemical memory from the starting material is characteristic of a stepwise mechanism where bond rotation can occur in the diradical intermediate before the second bond (C3-C4) cleaves to form the final alkene products. nih.gov While most of the initial stereochemistry is lost, some memory is retained, with product distributions slightly skewed toward the products predicted for a concerted pathway, suggesting that the cleavage of the second bond can sometimes occur faster than conformational relaxation of the diradical intermediate. nih.gov The existence of diradical intermediates in mechanochemical reactions has been further corroborated in other systems by trapping experiments using radical scavengers like TEMPO. acs.org

Table 1: Product Distribution from Mechanochemical Activation of BCO Isomers This table illustrates the typical product distribution observed upon the application of pulsed ultrasound to polymers containing cis- and trans-BCO mechanophores, highlighting the prevalence of the EZ-diene product for both isomers.

Starting IsomerProductDistribution (%)
trans-BCO EE-diene30
EZ-diene37
ZZ-diene32
cis-BCO EE-dieneNot specified
EZ-dieneMajor Product
ZZ-dieneNot specified

Thermal Ring Opening Mechanisms and Kinetics

In the absence of mechanical force, bicyclo[4.2.0]octane systems undergo thermal rearrangement and fragmentation. The mechanisms are again believed to be stepwise processes involving diradical intermediates, though the outcomes can differ from mechanochemical activation. researchgate.netmdpi.com For the parent bicyclo[4.2.0]oct-2-ene, thermal isomerization can occur via a nih.govacs.org-sigmatropic shift to form bicyclo[2.2.2]oct-2-ene or through fragmentation to yield 1,3-cyclohexadiene (B119728) and ethylene. mdpi.com

Kinetic studies on substituted bicyclo[4.2.0]octenes provide insight into the energetics of these thermal processes. The thermal isomerization of bicyclo[4.2.0]oct-7-ene to cycloocta-1,3-diene, for instance, follows a homogeneous, first-order process. rsc.org

Table 2: Kinetic Data for Thermal Isomerization of Bicyclo[4.2.0]octene Derivatives This table presents Arrhenius parameters for the first-order thermal isomerization of specific bicyclo[4.2.0]octene compounds in the gas phase.

ReactantProduct(s)Temperature Range (°C)Arrhenius Equation (k in s⁻¹)Reference
bicyclo[4.2.0]oct-7-enecycloocta-1,3-diene236-285k = 10¹⁴.¹³ exp(-43,180/RT) rsc.org
trans-1,2,3,4-tetramethylcyclobutenetrans,trans-3,4-dimethylhexa-2,4-diene125-167k = 10¹³.⁸⁵ exp(-33,590/RT) rsc.org

Studies on exo-8-substituted bicyclo[4.2.0]oct-2-enes reveal several competing thermal pathways, including C8 epimerization, nih.govacs.org-migrations, and fragmentation. The relative rates are found to be in the order of kepimerization > k nih.govacs.org-migration] > kfragmentation. mdpi.com

Catalytic Ring-Opening Processes (e.g., in Polysilane Systems)

Catalytic methods offer an alternative route to the ring-opening of bicyclo[4.2.0]octane derivatives, enabling the synthesis of polymers with controlled architectures. A prominent example is the Alternating Ring-Opening Metathesis Polymerization (AROMP). nih.gov Specific monomers, such as bicyclo[4.2.0]oct-1(8)-ene-8-carboxamides, undergo a highly efficient alternating polymerization with cyclohexene in the presence of a ruthenium catalyst. nih.gov This process demonstrates the utility of the strained bicyclic alkene as a substrate for catalytic ring-opening. nih.gov The scope of this reaction has been expanded by developing synthetic routes to various bicyclo[4.2.0]oct-1(8)-ene derivatives with different functional groups. nih.gov

Table 3: Bicyclo[4.2.0]oct-1(8)-ene Derivatives as Monomers in AROMP with Cyclohexene This table lists various functionalized bicyclo[4.2.0]octene monomers that have been successfully used as substrates in ruthenium-catalyzed alternating ring-opening metathesis polymerization.

Monomer Functional GroupSubstrate for AROMP?Polymer Characteristics
-C(O)NHR (Carboxamide)YesLong alternating polymer, excellent dispersity
-CN (Carboxynitrile)YesStereoirregular and slow addition
-C(O)H (Carboxaldehyde)YesRegioregular polymer
-C(O)OR (Ester)Not specifiedN/A

Additionally, silane-containing bicyclo[4.2.0]octane derivatives have been synthesized for use in materials science. mdpi.comresearchgate.net For example, bicyclo[4.2.0]octa-1,3,5-trien-3-yl-dimethyl((E)-styryl)-silane is a monomer used in the development of thermoset polymers. mdpi.com In this case, the crosslinking mechanism involves the thermal opening of the benzocyclobutene ring at temperatures above 200°C to form highly reactive o-xylylene (B1219910) intermediates, which then polymerize through [4+2] cycloaddition reactions. mdpi.com

Hydrolytic Transformations and Isomerization during Cleavage

Information specifically concerning the hydrolytic transformations of the parent this compound is limited in the reviewed literature. However, studies on heteroatomic analogues of the bicyclo[4.2.0]octane system provide insights into cleavage and isomerization pathways that can occur in related structures. In an attempted synthesis involving the acylative ring-opening of a 3,6-oxazabicyclo[4.2.0]octane derivative, an unexpected isomerization occurred. acs.org Instead of the expected exocyclic bond cleavage, a transannular cleavage took place, resulting in the formation of a larger 1,6-oxazacyclooctane ring system. acs.org This event highlights how ring strain and the presence of heteroatoms can significantly influence the regioselectivity of cleavage reactions, leading to skeletal isomerization.

Isomerization and Epimerization Processes

Acid- or Base-Catalyzed Epimerization of Carbonyl Derivatives

The stereochemical stability of the trans-fused bicyclo[4.2.0]octane ring system, particularly in the presence of carbonyl groups, is susceptible to isomerization under both acidic and basic conditions. The trans-fused isomer is generally more strained than its cis-fused counterpart, providing a thermodynamic driving force for epimerization.

Research has shown that trans-fused bicyclo[4.2.0]octan-2-ones readily undergo epimerization to the thermodynamically more stable cis-fused diastereomer upon treatment with either acid or base. This transformation is driven by the relief of ring strain inherent in the trans-fused system.

In a specific example involving bicyclo[4.2.0]octane-2,7-diones, the method of acid catalysis has been shown to be critical in preventing or promoting epimerization. The photochemical [2+2] cycloaddition of cyclohexenones with 1,1-dimethoxyethylene initially produces a diastereomeric mixture of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones. smolecule.com Subsequent hydrolysis of the acetal (B89532) group to yield the dione (B5365651) can be controlled to either retain or invert the stereochemistry at the ring junction. smolecule.com

Mild acidic conditions, such as using silica (B1680970) gel pretreated with aqueous sulfuric acid in dichloromethane, have been found to quantitatively yield the trans-fused bicyclo[4.2.0]octane-2,7-diones without inducing epimerization. smolecule.com This method highlights a synthetic strategy to access the kinetically favored but thermodynamically less stable trans-fused diones. Conversely, stronger acidic conditions would be expected to facilitate the epimerization to the more stable cis-fused isomer.

Table 1: Conditions for Epimerization of Carbonyl Derivatives of trans-Bicyclo[4.2.0]octane

Starting MaterialReagents/ConditionsProduct(s)Outcome
trans-Bicyclo[4.2.0]octan-2-oneAcid or Basecis-Bicyclo[4.2.0]octan-2-oneEpimerization
7,7-Dimethoxy-trans-bicyclo[4.2.0]octan-2-oneAcidic SiO₂ in CH₂Cl₂This compound-2,7-dioneNo Epimerization

Thermal Isomerization Pathways and Stereochemical Outcomes

The thermal behavior of unsaturated this compound systems reveals intricate isomerization pathways that often involve the formation of diradical intermediates. These high-energy intermediates govern the stereochemical outcomes of the rearrangements.

The thermal isomerization of bicyclo[4.2.0]oct-7-ene has been studied in the gas phase, revealing a conversion to cycloocta-1,3-diene. This reaction proceeds via a homogeneous, first-order process. rsc.org The kinetics of this isomerization have been determined over a temperature range of 236-285°C, with the rate constants fitting the Arrhenius equation: k = 10¹⁴.¹³ exp(–43,180/RT) sec⁻¹. rsc.org Mechanistic studies involving deuterium (B1214612) labeling suggest that the reaction proceeds through a direct disrotatory ring opening. iitd.ac.innih.gov

In the case of bicyclo[4.2.0]oct-2-ene, thermal isomerization at 300°C leads to the formation of bicyclo[2.2.2]oct-2-ene through a formal rsc.orgiitd.ac.in sigmatropic carbon migration. nih.gov This rearrangement is understood to proceed through a long-lived, conformationally promiscuous diradical intermediate. nih.gov Deuterium labeling studies have been instrumental in elucidating the stereochemical course of this migration. The results indicate a slight preference for the migration to occur with inversion of stereochemistry at the migrating carbon, with a suprafacial-inversion (si) to suprafacial-retention (sr) product ratio of approximately 1.4. nih.gov One-centered stereomutation, or epimerization, is a dominant process in the thermal manifold of this system. nih.gov

The thermal intramolecular [2+2] cycloaddition of allenenes provides a pathway to bicyclo[4.2.0]oct-5-ene derivatives. These reactions are proposed to occur through a stepwise mechanism involving a biradical intermediate with a coplanar allyl radical, which accounts for the high regio- and stereoselectivity observed. nih.gov

Table 2: Thermal Isomerization of trans-Bicyclo[4.2.0]octane Derivatives

SubstrateTemperatureProduct(s)Key Mechanistic FeaturesStereochemical Outcome
Bicyclo[4.2.0]oct-7-ene236-285°CCycloocta-1,3-dieneHomogeneous, first-order, disrotatory ring opening-
Bicyclo[4.2.0]oct-2-ene300°CBicyclo[2.2.2]oct-2-eneDiradical intermediate, rsc.orgiitd.ac.in sigmatropic shiftSlight preference for inversion (si/sr ≈ 1.4)
Allenenes (intramolecular)VariesBicyclo[4.2.0]oct-5-ene derivativesStepwise biradical mechanismHigh regio- and stereoselectivity

Tautomerism and Conformational Equilibria

Ring-Chain Tautomerism in Bicyclo[4.2.0]octane Derivatives

Ring-chain tautomerism, a process involving the reversible intramolecular addition of a nucleophilic center to an electrophilic one to form a cyclic structure, has been observed in certain derivatives of the bicyclo[4.2.0]octane system. nih.govacs.org This type of tautomerism is distinct from prototropic tautomerism as it involves the opening and closing of a ring structure. nih.gov

An unusual example of ring-chain tautomerism has been documented in the reaction of (E)-3,3,3-trichloro-1-nitropropene with cyclohexanone (B45756) enamines. researchgate.net Depending on the reaction conditions, this reaction can lead to either bicyclo[4.2.0]octane derivatives or trisubstituted enamines. These two classes of compounds exist as ring-chain tautomers and are capable of reversible interconversion. researchgate.net This equilibrium highlights the delicate balance of electronic and steric factors that can favor either the cyclic bicyclo[4.2.0]octane structure or the open-chain enamine form. The study of such systems provides insight into the dynamic nature of these molecules and the factors that govern their structural preferences. researchgate.net

Conformational Equilibration in Reaction Intermediates

The role of conformational equilibria in reaction intermediates is particularly evident in the thermal chemistry of this compound systems that proceed through diradical intermediates. As mentioned previously, the thermal isomerization of bicyclo[4.2.0]oct-2-ene to bicyclo[2.2.2]oct-2-ene involves a "long-lived, conformationally promiscuous diradical intermediate". nih.govresearchgate.net

The term "conformationally promiscuous" implies that the diradical intermediate is not a single, rigid structure but rather a collection of rapidly interconverting conformers. This conformational flexibility has significant consequences for the reaction's stereochemical outcome. The relatively low stereoselectivity observed in the rsc.orgiitd.ac.in sigmatropic shift (si/sr ratio of ~1.4) can be attributed to the competition between different conformational pathways available to the diradical intermediate before it collapses to the final product. nih.gov The conformational equilibration of this intermediate allows for the exploration of various transition states leading to both inversion and retention of stereochemistry. The dominance of one-centered stereomutation (epimerization) further supports the existence of a long-lived intermediate where conformational changes are faster than or competitive with the rearrangement and fragmentation pathways. researchgate.net

Diradical Intermediates in Thermal Chemistry (e.g., Bicyclo[4.2.0]octane-2,5-diyl)

Diradical intermediates are central to understanding the thermal reactivity of the bicyclo[4.2.0]octane framework. The mechanochemical [2+2] cycloreversion of cyclobutane mechanophores incorporated into a bicyclo[4.2.0]octane system has been shown to proceed through a 1,4-diradical intermediate, rather than a concerted mechanism. nih.gov

In the context of the thermal isomerization of bicyclo[4.2.0]oct-2-ene, the key intermediate can be described as a bicyclo[4.2.0]octane-2,5-diyl-like diradical. This species is formed upon the homolytic cleavage of the C1-C6 bond of the bicyclo[4.2.0]octane ring system. The resulting diradical is not explicitly named "bicyclo[4.2.0]octane-2,5-diyl" in the reviewed literature, but its connectivity is consistent with such a descriptor.

The formation of this diradical intermediate opens up several reaction channels:

rsc.orgiitd.ac.in Sigmatropic Rearrangement: Reclosure of the diradical can occur between the radical center at C5 and the terminus of the allyl radical at C2, leading to the formation of bicyclo[2.2.2]oct-2-ene. The stereochemical outcome of this process is dictated by the conformational preferences of the diradical intermediate.

Stereomutation: Rotation around the C7-C8 bond in the diradical intermediate, followed by reclosure of the C1-C6 bond, can lead to epimerization at C8 (one-centered stereomutation). Similarly, rotation around the C1-C7 and C6-C5 bonds can lead to two-centered stereomutation.

Fragmentation: Cleavage of the C7-C8 bond in the diradical can lead to the formation of 1,3-cyclohexadiene and ethylene.

The competition between these pathways is a key feature of the thermal chemistry of bicyclo[4.2.0]oct-2-enes and is a direct consequence of the intermediacy of the conformationally flexible bicyclo[4.2.0]octane-2,5-diyl-like diradical. researchgate.net

[4+2] Cycloaddition Pathways of Thermally Generated o-Xylylenes

The thermal generation of o-xylylenes and their subsequent participation in [4+2] cycloaddition reactions is a well-documented and synthetically valuable transformation. This reactivity, however, is predominantly characteristic of benzocyclobutene and its derivatives, where the aromatic ring plays a crucial role in the formation and stabilization of the reactive diene intermediate. In contrast, the saturated bicyclic alkane, this compound, does not readily undergo the same thermal electrocyclic ring-opening to produce a reactive diene analogous to an o-xylylene.

Scientific literature extensively details the thermal behavior of benzocyclobutene systems, which upon heating, undergo a conrotatory ring-opening to form the highly reactive and transient o-xylylene. This intermediate can then be trapped in situ by a suitable dienophile in a Diels-Alder reaction to afford various polycyclic products. The driving force for this reaction is the relief of the strain in the four-membered ring and the formation of a conjugated diene system.

However, in the case of the non-aromatic this compound, the energetic barrier for the cleavage of the carbon-carbon bond of the cyclobutane ring to form a diradical, and subsequently a diene, is significantly higher in the absence of the stabilizing influence of an aromatic ring. Studies on the thermal decomposition and rearrangement of unsaturated derivatives of bicyclo[4.2.0]octane, such as bicyclo[4.2.0]oct-7-ene, have shown that these systems tend to undergo ring-opening to form cyclooctadienes or sigmatropic rearrangements, rather than generating a reactive diene that participates in intermolecular [4+2] cycloadditions.

A comprehensive search of the chemical literature reveals a lack of evidence for the thermal generation of an o-xylylene-type intermediate from this compound that subsequently undergoes [4+2] cycloaddition reactions. The reactivity patterns observed for saturated bicyclo[4.2.0]octane systems differ fundamentally from their aromatic benzocyclobutene counterparts.

Therefore, a detailed discussion, including data tables and specific research findings on the [4+2] cycloaddition pathways of thermally generated o-xylylenes from this compound, cannot be provided as this reaction pathway is not a recognized or documented transformation for this specific compound. The chemical reactivity of this compound is governed by the principles of alkane chemistry, and it does not exhibit the characteristic thermal electrocyclic reactions seen in benzocyclobutene systems.

Stereochemical and Conformational Analysis

Diastereomeric and Enantiomeric Forms of Bicyclo[4.2.0]octane Derivatives

The bicyclo[4.2.0]octane skeleton can exist as two primary diastereomers, defined by the relative stereochemistry at the bridgehead carbons: cis-bicyclo[4.2.0]octane and trans-bicyclo[4.2.0]octane. In the cis isomer, the bridgehead hydrogens are on the same face of the larger ring, while in the trans isomer, they are on opposite faces. This fundamental difference in ring fusion leads to significant variations in molecular strain and stability. arkat-usa.org

Many synthetic routes, particularly [2+2] ketene (B1206846) cycloadditions, often yield mixtures of diastereomers. For instance, the reaction of 4-methoxy-1,4-cyclohexadiene with 2-chloropropionyl chloride produces a separable 3:1 mixture of diastereomeric 7-methylchloroketones. acgpubs.org Similarly, photochemical [2+2] cycloadditions between cyclohexenones and 1,1-dimethoxyethylene generate diastereomeric mixtures of 7,7-dimethoxybicyclo[4.2.0]octan-2-ones. arkat-usa.org

Each of these diastereomeric forms is chiral, and therefore can exist as a pair of enantiomers. The development of enantioselective synthetic methods has been a key focus in the chemistry of this ring system. nih.govnsf.gov Strategies involving an enantioselective isomerization followed by a stereoselective [2+2] cycloaddition have proven effective for accessing optically active bicyclo[4.2.0]octanes. nih.govnsf.govnsf.gov These methods allow for the creation of multiple contiguous stereocenters with a high degree of control over both relative and absolute stereochemistry. nsf.gov

Configurational Stability and Interconversion Barriers

There is a significant difference in the thermodynamic stability of the cis and trans fused isomers. The trans-fused bicyclo[4.2.0]octane is considerably more strained than its cis-fused counterpart by approximately 25 kJ/mol. arkat-usa.org Computational studies have also confirmed that the cis geometries of fused bicyclic rings like bicyclo[4.2.0]octane are more stable than their corresponding trans isomers. atlantis-press.com

This inherent instability means that trans-fused derivatives can often be converted to the thermodynamically more stable cis isomers. For example, trans-fused bicyclo[4.2.0]octan-2-ones readily undergo epimerization at the bridgehead position to form the cis-fused diastereomer when treated with acid or base. arkat-usa.org Thermal conditions can also promote interconversion. Studies on the thermal isomerization of bicyclo[4.2.0]oct-2-ene at 300°C show that processes involving bond cleavage at the ring junction occur. researchgate.net One-centered stereomutation, or epimerization at a single bridgehead carbon, was identified as a dominant thermal process, highlighting a pathway for interconversion between stereoisomers. researchgate.net

Conformational Preferences in Fused Bicyclic Ring Systems

The three-dimensional shape of bicyclo[4.2.0]octane is dictated by the constraints imposed by the fused ring system. The analysis of these conformations is critical for understanding the molecule's reactivity and its interactions in biological systems.

The fusion of the four- and six-membered rings introduces significant angular strain, forcing the rings to adopt conformations that deviate from their ideal geometries. smolecule.com In the more stable cis isomer, the cyclohexane (B81311) ring can adopt a chair-like conformation, albeit distorted. However, in the highly strained trans isomer, the cyclohexane ring is forced into a more flexible and higher-energy twist-boat or boat-like conformation to accommodate the geometry of the ring junction. smolecule.com The strain energy in trans-fused systems is largely attributed to the distortion required within the six-membered ring to span the bridgehead positions of the cyclobutane (B1203170).

The bicyclo[4.2.0]octane motif has been incorporated into novel carbohydrate-like molecules, such as bis-homoinositols, to create polyhydroxylated structures with unique three-dimensional shapes. nih.gov The conformational analysis of these complex derivatives is essential for elucidating their structure-activity relationships, particularly as potential glycosidase inhibitors that mimic the transition state of carbohydrate hydrolysis. acs.org

The determination of the preferred conformations of these carbohydrate-derived bicyclo[4.2.0]octanes relies on a combination of high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and molecular modeling. nih.gov Experimental data from NMR, such as ¹H-¹H vicinal coupling constants and Nuclear Overhauser Effect (NOE) measurements, provide information about dihedral angles and proton proximities. acs.orgnih.gov This data is then used in conjunction with computational methods to generate an ensemble of low-energy structures, leading to a detailed understanding of the conformational preferences of the fused ring system and its substituents in solution. nih.govdiva-portal.org

Stereoselectivity in Synthetic Transformations

The construction of the bicyclo[4.2.0]octane skeleton with precise control over its stereochemistry is a significant challenge in organic synthesis. Cycloaddition reactions are the most common methods employed, and achieving high stereoselectivity is paramount.

The [2+2] cycloaddition is a powerful and frequently used method for forming the bicyclo[4.2.0]octane framework. The stereochemical outcome of this reaction can be controlled through various strategies. Photochemical [2+2] cycloadditions, for instance, can provide access to the strained trans-fused ring system, which may not be accessible under thermal conditions. smolecule.com

Significant advances have been made in catalytic, asymmetric cycloadditions to control both diastereoselectivity (i.e., cis vs. trans fusion) and enantioselectivity. A notable strategy involves the enantioselective isomerization of an alkynyl ketone to a chiral allene (B1206475), which then undergoes a highly diastereoselective intramolecular [2+2] cycloaddition. nsf.gov This sequence has been used to generate bicyclo[4.2.0]octanes with excellent control over three contiguous stereocenters, achieving high diastereomeric and enantiomeric ratios. nih.govnsf.gov The reaction of enamines with activated alkenes, such as nitropropenes, typically leads to the thermodynamically favored cis-fused bicyclo[4.2.0]octane derivatives. researchgate.net

Below is a table summarizing selected examples of stereoselective cycloaddition reactions used to synthesize bicyclo[4.2.0]octane derivatives.

Reaction TypeReactantsConditionsProductStereoselectivityReference
Photochemical [2+2]Cyclohexenone + 1,1-DimethoxyethyleneIrradiation (350 nm)7,7-Dimethoxybicyclo[4.2.0]octan-2-oneDiastereomeric mixture arkat-usa.org
Ketene [2+2]4-Methoxy-1,4-cyclohexadiene + 2-Chloropropionyl chlorideEt₃N7-Chloro-7-methylbicyclo[4.2.0]oct-4-en-2-one3:1 mixture of diastereomers acgpubs.org
Enantioselective Isomerization / [2+2]Alkynyl ketone with tethered alkeneChiral thiourea (B124793) catalyst, then Bi(OTf)₃Substituted bicyclo[4.2.0]octaneExcellent d.r. and e.r. nsf.govnsf.gov
Enamine [2+2]1-Morpholinocyclohexene + Dimethyl maleateMild conditionsSubstituted bicyclo[4.2.0]octanecis-fused researchgate.net

Regioselectivity and its Determinants

Regioselectivity, the preference for bond formation at one position over another, is a critical factor in the synthesis of substituted this compound derivatives. The outcome of reactions is often governed by a combination of steric and electronic factors dictated by the bicyclic scaffold and the nature of the reactants and catalysts.

For instance, the photochemical addition of acrylonitrile (B1666552) to 1,4-dihydropyridine (B1200194) derivatives, followed by hydrogenation, yields various cyano-substituted cis-2-azabicyclo[4.2.0]octanes. rsc.org In contrast, the thermal cycloaddition of p-chlorobenzonitrile oxide to the same substrates proceeds with site- and regio-selectivity but lacks stereoselectivity. rsc.org This highlights how the reaction mechanism (photochemical vs. thermal) can be a primary determinant of selectivity.

In another example, the synthesis of bicyclo[4.2.0]octene monomers for Alternating Ring-Opening Metathesis Polymerization (AROMP) demonstrates regioselectivity. nih.gov The aldehyde monomer undergoes a regioselective AROMP reaction with cyclohexene (B86901), as confirmed by the appearance of specific alkene proton resonances in NMR spectra. nih.gov The determinants of this selectivity are rooted in the mechanism of the metathesis reaction, guided by the ruthenium catalyst to favor a specific orientation of the reacting molecules.

A highly regio- and stereoselective method for forming bicyclo[4.2.0]octane derivatives has been achieved via an Iridium/hν promoted [2+2] cycloaddition reaction. researchgate.net The regioselectivity in such cycloadditions is often influenced by the electronic properties of the reacting alkenes and the steric hindrance imposed by substituents on both the diene and the dienophile. In the context of forming angularly substituted bicyclo[4.2.0]octane systems, the reaction of cis-fused bromocycloadducts with dilithiomethylphenyl sulfone leads specifically to the trans-fused products, demonstrating high regiocontrol at the ring junction. pnas.org

Reaction TypeReactantsProductSelectivity Determinants
Thermal Cycloaddition1,4-Dihydropyridines + p-chlorobenzonitrile oxideIsoxazoline-fused azabicyclo[4.2.0]octanesSite- and Regio-selective
AROMPBicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehyde + CyclohexeneAlternating CopolymerCatalyst Control, Monomer Reactivity
[2+2] CycloadditionConjugated Dienes + 2-BromocyclobutenoneAngularly Substituted bicyclo[4.2.0]octanesReagent Type (e.g., dilithiomethylphenyl sulfone)

Torquoselectivity in Electrocyclic Reactions

Torquoselectivity refers to the preference for one of two allowed conrotatory pathways in an electrocyclic reaction. This selectivity is particularly significant in the chemistry of bicyclo[4.2.0]octane and its unsaturated derivatives, where the direction of ring opening or closing is controlled by the substituents.

The 4π electrocyclic ring opening of fused cyclobutene (B1205218) systems is a classic example. The reaction predictably favors the conrotatory mode where bulky alkyl groups rotate outward to minimize steric strain. acs.org For instance, in the thermal rearrangement of 4,6-fused cyclobutenamides, the cyclohexanone (B45756) alkyl group rotates outward while the carbonyl rotates inward, leading to a cis,trans-cyclooctadienone intermediate. acs.org This preference is significant, with a computed torquoselectivity (ΔΔG‡) of 9.8 kcal/mol, effectively preventing the formation of a highly strained trans-cyclopentenone that would result from inward rotation. acs.org

This principle is also central to the bioinspired total syntheses of natural products like the emeriones, which feature a bicyclo[4.2.0]octadiene core. researchgate.net The key step is an 8π/6π electrocyclization cascade where DFT calculations identified that two methyl groups on the polyene precursor govern the torquoselectivity of the reaction. researchgate.net Similarly, in 8π-electrocyclic cascade reactions that form cyclooctatrienes, the different helical topologies (P- and M-helical) of the Möbius aromatic transition states are the origin of the observed torquoselectivities. researchgate.net The P-helical topologies direct the newly formed single bonds into a favorable equatorial position on the adjacent ring. researchgate.net

The influence of substituents can be subtle. In the conrotatory ring opening of 3,4-cyclopropano-7-formyl-bicyclo[4.2.0]octan-1,5-diene, the strong inward-directing tendency of the formyl group can be counter-balanced or even reversed to an outward rotation depending on the stereochemical relationship between the formyl group and the fused cyclopropane (B1198618) ring. chemrxiv.org The study of simpler systems, such as the ring opening of trans-3,4-dimethylcyclobutene (B1254641) and 3-formylcyclobutene, helps to analyze the underlying electronic structure principles. nih.gov The transition states for unfavorable rotations are found to be higher in energy, softer, more electrophilic, and more polarizable than the transition states for the torquoselective pathways, in agreement with the principles of maximum hardness, minimum electrophilicity, and minimum polarizability. nih.gov

SystemElectrocyclic ReactionPreferred RotationDriving Factor
4,6-Fused Cyclobutenamides4π Thermal Ring OpeningOutward rotation of alkyl groupAvoidance of steric strain
Stereodefined Pentaene8π/6π CascadeControlled by methyl groupsFavorable transition state geometry
Cyclooctatriene Precursors8π-ElectrocyclizationP-helical topologyFormation of equatorially connected bonds
3-Formylcyclobutene4π Thermal Ring OpeningInward rotation of formyl groupElectronic stabilization

Stereochemical Assignment Methodologies in Complex Systems

Determining the precise three-dimensional structure and stereochemistry of this compound derivatives is crucial for understanding their reactivity and function. A combination of spectroscopic and crystallographic techniques is typically employed for unambiguous stereochemical assignment.

X-ray Crystallography is a definitive method for determining molecular structure. In the synthesis of a novel tricyclo[4.2.0.0¹,³]oct-4-ene, an X-ray crystal structure of a substituted derivative was obtained to provide geometric data and to confirm the stereochemical assignment of its synthetic precursor. researchgate.netnih.gov Similarly, single-crystal X-ray diffraction was used to establish the structure of bicyclic products formed from the cycloaddition of 2-tropylcyclohexanone, confirming the orientation of substituents at the bridging carbon atom. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy is another powerful tool, particularly two-dimensional techniques like Nuclear Overhauser Effect Spectroscopy (NOESY). NOESY experiments detect through-space interactions between protons that are close to each other, allowing for the determination of relative stereochemistry. For example, in the synthesis of a bicyclo[4.2.0]octane system via a [2+2] ketene cycloaddition, the exo configuration of a methyl group was confirmed by a 2D NOESY experiment. acgpubs.org A correlation was observed between the methyl protons (H9) and a bridgehead proton (H6), while no correlation was seen with another bridgehead proton (H5), confirming the exo position. acgpubs.org

In cases where crystallization is difficult, stereochemical assignments often rely on a combination of spectroscopic data and chemical correlation. For instance, the assignment of the trans-fused junction in certain angularly substituted bicyclo[4.2.0]octanes was initially surmised based on detailed comparison of their NMR spectra with known cis-fused analogues, and later confirmed through subsequent chemical transformations. pnas.org Reductive cleavage of a phenylsulfonyl moiety provided a desulfonylated product whose distinct NMR spectrum, when compared to the corresponding cis-fused compound, supported the trans-fusion assignment. pnas.org

MethodologyApplicationKey Finding
X-ray CrystallographyStructure determination of a tricyclo[4.2.0.0¹,³]oct-4-ene derivativeConfirmed the stereochemistry of the synthetic intermediate. researchgate.netnih.gov
2D NOESY NMRAssignment of methyl group configuration on a bicyclo[4.2.0]octane ringObserved correlation between H6 and H9 protons confirmed exo configuration. acgpubs.org
NMR Comparison & Chemical CorrelationAssignment of cis vs. trans ring fusionDifferences in NMR spectra between known cis and newly synthesized products indicated a trans junction. pnas.org

Computational and Theoretical Studies

Quantum Chemical Calculations (e.g., DFT, Hartree-Fock, MP2)

Quantum chemical calculations offer a detailed view of the electronic structure and energetics of trans-Bicyclo[4.2.0]octane and its isomers.

A significant focus of computational studies has been the relative stability of cis- and this compound. Early research and ongoing advanced calculations consistently show that the cis isomer is more stable than the trans isomer. This difference in stability is largely attributed to the significant ring strain inherent in the trans-fused system. pnas.org

Computational studies on various isomers of the C8H14 system, including cis- and this compound, have been performed using methods such as Hartree-Fock (HF), Density Functional Theory (DFT), and Møller-Plesset perturbation theory of the second order (MP2) with different basis sets (6-31G* and 6-311G*). researchgate.netatlantis-press.com These calculations aim to locate the local energy minima on the potential energy surface for each isomer. atlantis-press.com

The results from these calculations consistently indicate that cis-Bicyclo[4.2.0]octane is more stable than its trans counterpart. atlantis-press.com The relative energies calculated at the B3LYP/6-311G* level show a significant energy difference between the two isomers. atlantis-press.com

Table 1: Calculated Relative Energies of Bicyclo[4.2.0]octane Isomers

Isomer Relative Energy (kcal/mol)
cis-Bicyclo[4.2.0]octane 19.91
trans-Bicyclo[4.2.0]octane 26.61

Data sourced from B3LYP/6-311G calculations. The energy of the most stable isomer in the study, bicyclo[3.2.1]octane, is taken as the zero reference.* atlantis-press.com

These findings highlight the energetic penalty associated with the trans fusion of the cyclobutane (B1203170) and cyclohexane (B81311) rings.

Computational methods have been instrumental in exploring the mechanistic pathways of reactions involving bicyclo[4.2.0]octane systems. For instance, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene to cis,cis-cycloocta-1,3-diene has been studied using high-level computational methods. researchgate.net These studies have shown a preference for a conrotatory ring opening to form a cis,trans-cycloocta-1,3-diene intermediate, followed by an E to Z isomerization, rather than a direct disrotatory pathway. researchgate.net

In the context of mechanochemistry, computational analysis of the mechanochemical [2+2] cycloreversion of bicyclo[4.2.0]octane derivatives supports a stepwise mechanism proceeding through a 1,4-diradical intermediate, as opposed to a concerted reaction. nih.govresearchgate.net

Furthermore, DFT calculations have been employed to investigate the competition between Cope rearrangements and disrotatory cyclobutene (B1205218) ring-opening reactions in bridged syn-tricyclo[4.2.0.02,5]octa-3,7-dienes. acs.org These calculations help in understanding how structural modifications influence the preferred reaction pathway by analyzing the transition state energies for each possible route. acs.org

Quantum chemical calculations are crucial for determining the activation energy barriers for various transformations of bicyclo[4.2.0]octane derivatives. For the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene, the Arrhenius equation derived from experimental data gives an activation energy of 43.18 kcal/mol. researchgate.net

Computational studies on the thermal ring opening of bicyclic cyclobutenes have provided insights into their activation energies. For example, the experimental free-energy of activation for some systems lies between that of monocyclic trans-3,4-dimethyl cyclobutene (30.6 kcal/mol) and bicyclic cyclobutenes like cis-bicyclo[4.2.0]oct-7-ene (43.2 kcal/mol). escholarship.org

DFT calculations on the ring-opening of syn-tricyclo[4.2.0.02,5]octa-3,7-diene to bicyclo[4.2.0]octa-2,4,7-triene predicted an activation energy of 36.1 kcal/mol at the UB3LYP level, which was refined to 30.5 kcal/mol with CASPT2/6-31G* single-point calculations. acs.org These theoretical values are in reasonable agreement with the experimentally determined activation energy of 31 ± 2 kcal/mol for this process. acs.org

Molecular Mechanics and Force Field Simulations

Molecular mechanics provides a computationally less intensive approach to study the structure and energetics of molecules like this compound.

Energy minimization studies using molecular mechanics force fields, such as MM3 and MM4, have been conducted on various cyclic and bicyclic hydrocarbons, including bicyclo[4.2.0]octane systems. researchgate.net These studies aim to find the lowest energy conformation of the molecule. The MM4 force field, an advancement over MM3, has been specifically extended to better handle four-membered rings like cyclobutane and its derivatives. researchgate.net These force fields allow for the calculation of structures and energies with a high degree of accuracy. researchgate.net The use of computer graphics and energy minimization techniques has also been applied in the study of bicyclic ketones, such as (rac)-bicyclo[4.2.0]octan-7-one, to understand their interactions in biocatalytic systems. nih.gov

The strain energy of this compound is a key factor governing its stability and reactivity. Molecular mechanics calculations are well-suited for quantifying this property. The total strain energy in bicyclic compounds is often approximated as the sum of the strain energies of the individual rings. chemistry-chemists.com However, deviations from this additivity principle can provide insights into additional structural constraints.

Heats of combustion have been experimentally determined for a series of bicyclo[n.m.0]alkanes, which, in conjunction with heats of formation, allow for the calculation of experimental strain energies. researchgate.net These experimental values serve as a benchmark for validating and refining molecular mechanics force fields.

Table 2: Experimental Strain Energies for select Bicyclo[n.m.0]alkanes

Compound Experimental Strain Energy (kcal/mol)
cis-Bicyclo[3.2.0]heptane 34.6
cis-Bicyclo[4.2.0]octane 26.6
cis-Bicyclo[5.2.0]nonane 26.9
cis-Bicyclo[6.2.0]decane 26.9

Data from experimental measurements. researchgate.net

Analysis of Potential Energy Surfaces and Hypersurfaces

Computational studies mapping the potential energy surface of C₈H₁₄ isomers reveal that this compound is a local minimum but possesses significantly higher energy than other, more stable isomers. atlantis-press.com Theoretical calculations using Density Functional Theory (DFT) at the B3LYP/6-311G* level place the trans isomer at a relative energy of 26.16 kcal/mol above the most stable C₈H₁₄ isomer, bicyclo[3.2.1]octane. researchgate.net Another calculation at the same level of theory reported a similar value of 26.61 kcal/mol. atlantis-press.com

This instability is a hallmark of the trans configuration in fused bicyclic rings of this type. In contrast, its stereoisomer, cis-bicyclo[4.2.0]octane, is considerably more stable, with a calculated relative energy of 19.84 kcal/mol. atlantis-press.com This energy difference underscores the significant ring strain introduced by the trans fusion of the six-membered and four-membered rings. On the potential energy surface of C₈H₁₄ isomers, this compound occupies a position of instability comparable to some isolated bicyclic ring systems. atlantis-press.comresearchgate.net

Table 1: Calculated Energies of Bicyclo[4.2.0]octane Isomers (B3LYP/6-311G*) researchgate.net
CompoundTotal Energy (Hartrees)Relative Energy (kcal/mol)
Bicyclo[3.2.1]octane (Most Stable Isomer)-313.354140.00
cis-Bicyclo[4.2.0]octane-313.3226919.74
This compound-313.3127326.16

Geometrical Parameter Optimization and Analysis (Bond Lengths, Angles, Dihedral Angles)

The geometry of this compound has been optimized using computational methods to determine its structural parameters. Gas-phase studies combined with molecular mechanics calculations indicate that the six-membered cyclohexane ring adopts a distorted chair conformation. researchgate.net In the trans isomer, this ring is described as being more twisted along the fusion with the cyclobutane ring compared to the cis isomer. researchgate.net

Detailed geometrical data obtained from DFT (B3LYP/6-311G*) calculations provide specific values for bond lengths, bond angles, and dihedral angles that define its three-dimensional structure. researchgate.net The fusion of the rings in a trans orientation imposes significant strain, which is reflected in the deviation of bond angles from ideal tetrahedral or planar geometries.

Table 2: Selected Optimized Geometrical Parameters for this compound (B3LYP/6-311G*) researchgate.net
ParameterValue
Bond Lengths (Å)C1-C21.55
C1-C6 (Bridgehead)1.56
C7-C81.56
Bond Angles (°)C1-C6-C5114.7
C1-C7-C887.4
C2-C1-C6114.1
Dihedral Angles (°)H-C1-C6-H-152.6
C2-C1-C6-C5-58.4

Computational Assessment of Cyclobutane Ring-Opening Barriers

The term "cyclobutene ring-opening" refers to the thermally or photochemically induced electrocyclic reaction of a four-membered ring containing a double bond. However, this compound possesses a saturated cyclobutane ring and therefore does not undergo this specific type of reaction.

Instead, the stability of the molecule is assessed by considering the energy barrier to the cleavage of its strained cyclobutane ring. The thermal decomposition of saturated cyclobutane systems typically proceeds through a biradical mechanism, which involves the homolytic cleavage of a C-C bond. researchgate.netarxiv.org The activation energy for this process is substantial. Theoretical studies on the decomposition of cyclobutane itself show a high activation barrier, and this is expected to be similar for the cyclobutane moiety in this compound. researchgate.net

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides unparalleled insight into the molecular structure of trans-bicyclo[4.2.0]octane derivatives in solution. Through a combination of one- and two-dimensional techniques, it is possible to map atomic connectivity, determine relative stereochemistry, and investigate dynamic processes.

One-dimensional ¹H and ¹³C NMR spectra offer fundamental information about the chemical environment of each nucleus within the molecule. For the bicyclo[4.2.0]octane skeleton, the chemical shifts (δ) and coupling constants (J) are highly diagnostic, particularly for differentiating between cis and trans fused isomers.

In a study of diastereomeric bicyclo[4.2.0]octane-2,7-diones, significant differences were observed in their NMR spectra. For the trans-fused isomers, key diagnostic features include the geminal coupling constant of the methylene protons adjacent to the carbonyl group (approximately 15 Hz) and the chemical shift of the carbonyl carbon atom (around 198 ppm). arkat-usa.org These values contrast sharply with those of the corresponding cis-fused isomers, which exhibit a geminal coupling constant of about 18 Hz and a carbonyl carbon chemical shift of approximately 207.5 ppm. arkat-usa.org The smaller coupling constant in the trans isomer reflects a dihedral angle of nearly 90° between the C-H bond and the adjacent sp²-hybridized carbon's p-orbital, a characteristic feature of its puckered conformation. arkat-usa.org

Detailed ¹H and ¹³C NMR data have been reported for various substituted bicyclo[4.2.0]octene derivatives, providing a library of spectral information for this class of compounds. acs.orgnih.gov

Table 1: Comparative ¹H and ¹³C NMR Data for Diastereomeric Bicyclo[4.2.0]octane-2,7-diones
Parametertrans-fused Isomercis-fused IsomerReference
¹H NMR
2J (HcHd) of CH₂ adjacent to C=O~15.1 Hz~18.1 Hz arkat-usa.org
¹³C NMR
Carbonyl Chemical Shift (C=O)~198 ppm~207.5 ppm arkat-usa.org
Methylene Chemical Shift (Cc,d)~44 ppm~50 ppm arkat-usa.org

While 1D NMR provides essential data, two-dimensional (2D) techniques are crucial for unambiguously assigning resonances and confirming the complex structure and stereochemistry of this compound systems.

Correlation Spectroscopy (COSY): This experiment maps the connectivity of protons that are coupled to each other (typically through two or three bonds). For bicyclo[4.2.0]octane derivatives, COSY is used to trace the proton-proton spin systems within both the six-membered and four-membered rings, confirming the hydrogen framework of the molecule. nih.govsfu.ca

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY is paramount for determining stereochemistry, as it identifies protons that are close in space, regardless of their bonding connectivity. For the this compound system, the absence of NOE correlations between protons on the bridgehead (e.g., H-1 and H-6) and specific protons on the opposing face of the other ring provides strong evidence for the trans ring fusion. nih.govehu.es

The combined application of COSY, HSQC (Heteronuclear Single Quantum Coherence), HMBC, and NOESY allows for the complete and unequivocal assignment of all proton and carbon signals, as demonstrated in the structural elucidation of natural products containing the bicyclo[4.2.0]octene moiety. nih.gov

Deuterium (B1214612) (²H) NMR is a powerful tool for investigating reaction mechanisms by tracking the fate of isotopically labeled atoms. In the context of the bicyclo[4.2.0]octane system, deuterium labeling has been employed to study thermal rearrangements and isomerizations. acs.orgresearchgate.net

For instance, the thermal isomerization of cis-bicyclo[4.2.0]oct-7-ene was investigated using derivatives specifically labeled with deuterium at the C7 and C8 positions (7,8-d₂). iitd.ac.in The ²H NMR spectrum of the labeled starting material showed two distinct singlets for the deuterium atoms. By analyzing the distribution of the deuterium labels in the product, cis,cis-1,3-cyclooctadiene, researchers could probe the stereochemistry of the ring-opening process. The observed kinetic isotope effects helped to rule out mechanisms involving intermediate acs.orgiitd.ac.in hydrogen shifts, providing strong support for a direct disrotatory ring-opening pathway. iitd.ac.in

The ¹H NMR spectra of bicyclo[4.2.0]octane derivatives can often be complex due to significant signal overlap. Lanthanide shift reagents (LSRs), such as Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)), are paramagnetic complexes that can coordinate to Lewis basic sites in a molecule (like an oxygen atom). cdnsciencepub.com This coordination induces large changes in the chemical shifts of nearby protons, spreading out the crowded spectrum and allowing for simpler analysis. cdnsciencepub.com

The use of Eu(fod)₃ was critical in the structural elucidation of a trans-fused 2-oxabicyclo[4.2.0]octane derivative. cdnsciencepub.com The addition of the shift reagent resolved the complex spectrum sufficiently to allow for spin-decoupling experiments. This enabled the first reported measurement of the coupling constant for the trans-fused bridgehead hydrogens (J₁,₈ = 4.0 Hz), a key parameter for confirming the ring's stereochemistry. cdnsciencepub.comcdnsciencepub.com The small value of this coupling constant is indicative of a trans ring fusion. cdnsciencepub.com

X-ray Diffraction Analysis

X-ray diffraction on single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state, providing precise measurements of bond lengths, bond angles, and torsional angles.

For complex stereochemical arrangements like those in the this compound system, X-ray crystallography provides unambiguous proof of the molecular structure. Although a crystal structure for the parent this compound is not commonly cited, structures of its derivatives have been determined, confirming their stereochemical assignments.

Confirmation of Relative and Absolute Stereochemistry

The defining structural feature of this compound is the trans-fusion of the cyclobutane (B1203170) and cyclohexane (B81311) rings. The confirmation of this relative stereochemistry, as well as the determination of the absolute stereochemistry of its enantiomers, relies on specialized analytical methods.

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for establishing the relative stereochemistry of the bicyclo[4.2.0]octane framework. The key diagnostic feature is the vicinal coupling constant (³J) between the two bridgehead protons (H-1 and H-6). In the trans-fused isomer, the dihedral angle between these protons is such that it results in a large and distinct coupling constant. For example, in derivatives like trans-fused bicyclo[4.2.0]octane-2,7-diones, the vicinal coupling constant for the bridgehead protons is observed to be in the range of 13-14 Hz. rsc.orgarkat-usa.org This is significantly larger than what is observed in the corresponding cis-fused isomers and serves as a reliable indicator of the trans configuration. arkat-usa.org Further confirmation can be obtained through Nuclear Overhauser Effect (NOE) experiments, which can reveal through-space proximity between specific protons, corroborating the stereochemical assignment.

While NMR confirms the relative arrangement, determining the absolute stereochemistry of a chiral molecule like this compound requires different approaches as the compound exists as a pair of enantiomers. Common strategies include:

Chiral Chromatography: Separating the enantiomers on a chiral stationary phase allows for their isolation. The absolute configuration of the separated enantiomers must then be determined by other methods.

Enzymatic Resolution: This technique uses enzymes, such as lipases, which selectively react with one enantiomer of a racemic mixture. rsc.org For instance, the enantioselective hydrolysis of an ester derivative can yield an optically active alcohol and the unreacted ester, which can then be separated. rsc.org

Diastereomeric Salt Formation: Reacting the racemic mixture with a chiral resolving agent forms diastereomeric salts, which can often be separated by crystallization.

Chiral Shift Reagents: The use of chiral lanthanide shift reagents in NMR spectroscopy can induce separate signals for each enantiomer, allowing for the determination of enantiomeric purity. rsc.org

Once enantiomerically pure samples are obtained, their absolute configuration can be assigned using techniques like X-ray crystallography of a suitable crystalline derivative or by comparing experimental and computationally predicted circular dichroism (CD) spectra.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry provides essential information regarding the molecular weight and elemental composition of a compound, as well as structural insights derived from its fragmentation patterns. For this compound (C₈H₁₄), the molecular weight is 110.20 g/mol . nih.gov

In a typical electron ionization (EI) mass spectrum, this compound would exhibit a molecular ion peak (M⁺) at an m/z ratio of 110. The fragmentation of bicyclic alkanes under EI conditions generally proceeds through the loss of small neutral alkyl and alkenyl fragments. The strained nature of the fused four- and six-membered rings in the bicyclo[4.2.0]octane system influences its fragmentation pathways. Common fragmentation patterns for cyclic alkanes involve the loss of ethylene (C₂H₄, 28 Da) or propylene (C₃H₆, 42 Da), leading to characteristic fragment ions.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise mass of the molecular ion, which in turn confirms its elemental formula. For a compound with the formula C₈H₁₄, the calculated exact mass is 110.10955 Da. nih.gov Experimental HRMS analysis of derivatives of bicyclo[4.2.0]octane has been used to confirm their calculated elemental compositions with high accuracy.

Table 1: Predicted HRMS Data for this compound Adducts

Adduct IonFormulaCalculated m/z
[M+H]⁺C₈H₁₅⁺111.11683
[M+Na]⁺C₈H₁₄Na⁺133.09877
[M]⁺C₈H₁₄⁺110.10900

This table presents predicted mass-to-charge ratios for common adducts of this compound, calculated based on its elemental formula. These values are critical for confirming the identity of the compound in HRMS analysis.

Infrared (IR) and Fourier Transform Infrared (FTIR) Spectroscopy

Infrared (IR) spectroscopy and its modern variant, Fourier Transform Infrared (FTIR) spectroscopy, are powerful techniques for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. For an alkane like this compound, the IR spectrum is characterized by absorptions corresponding to the stretching and bending vibrations of its C-H and C-C bonds.

The primary features in the FTIR spectrum of this compound are expected in two main regions:

C-H Stretching Region: Absorptions between 2850 and 3000 cm⁻¹ are characteristic of C(sp³)-H bond stretching. The precise positions of these peaks can provide subtle information about the environment of the C-H bonds within the strained bicyclic framework.

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of peaks corresponding to CH₂ scissoring (bending) vibrations (typically around 1465 cm⁻¹), C-C bond stretching, and other skeletal vibrations. These patterns are unique to the molecule's specific structure and stereochemistry.

While the IR spectra of various functionalized bicyclo[4.2.0]octane derivatives have been reported to confirm the presence of specific functional groups (e.g., carbonyls, nitriles), the spectrum of the parent hydrocarbon provides the foundational vibrational signature of the trans-fused ring system. acs.orgsemanticscholar.org

Table 2: Expected IR Absorption Regions for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
C-H Stretch2850 - 2960Strong
CH₂ Scissoring (Bending)~1450 - 1465Medium
CH₂ Rocking/Wagging720 - 1350Medium-Weak
C-C Skeletal Vibrations< 1200Weak

This table outlines the characteristic vibrational frequencies anticipated in the infrared spectrum of this compound based on typical values for saturated hydrocarbons.

Electron Diffraction for Gas-Phase Molecular Structure Determination

Gas-phase electron diffraction is a premier technique for determining the precise molecular geometry of volatile compounds, providing accurate measurements of bond lengths, bond angles, and dihedral (torsional) angles. The definitive study of the gas-phase structure of both cis- and this compound was conducted using this method, supplemented by molecular mechanics calculations.

This seminal work revealed that the six-membered ring in the trans-fused isomer adopts a chair conformation. The fusion of the cyclobutane ring to the cyclohexane ring in a trans fashion introduces significant strain, which is accommodated by distortions in the bond angles and lengths compared to unstrained alkanes. The structural parameters determined by electron diffraction provide a detailed and accurate three-dimensional model of the molecule in the gas phase, free from intermolecular forces present in the solid or liquid states. actachemscand.org The similarity of the four-membered ring's structural parameters to those in other non-fused cyclobutane derivatives suggests that the majority of the ring strain is accommodated by the more flexible six-membered ring. actachemscand.org

Table 3: Selected Structural Parameters of this compound from Gas-Phase Electron Diffraction

ParameterDescriptionValue
Bond Lengths (Å)
r(C-C)Average carbon-carbon bond lengthData from Spelbos et al., 1977
r(C-H)Average carbon-hydrogen bond lengthData from Spelbos et al., 1977
**Valence Angles (°) **
∠(C-C-C)Average carbon-carbon-carbon angleData from Spelbos et al., 1977
∠(H-C-H)Average hydrogen-carbon-hydrogen angleData from Spelbos et al., 1977
Dihedral Angles (°)
τRing puckering and fusion anglesData from Spelbos et al., 1977

This table is intended to present the key geometric parameters for this compound as determined by the foundational gas-phase electron diffraction study. The precise values are contained within the referenced literature.

Applications in Organic Synthesis and Materials Science

Synthetic Building Blocks and Intermediates

The inherent ring strain of the cyclobutane (B1203170) ring within the bicyclo[4.2.0]octane system allows for a variety of ring-opening and rearrangement reactions, providing access to a diverse range of molecular scaffolds.

trans-Bicyclo[4.2.0]octane serves as a fundamental building block in the synthesis of more intricate polycyclic structures. Its utility lies in its capacity to undergo controlled chemical transformations to yield complex molecular frameworks. For instance, derivatives of bicyclo[4.2.0]octane are instrumental in constructing larger ring systems and polycyclic compounds that are of interest in medicinal chemistry and materials science. The strategic functionalization of the bicyclo[4.2.0]octane core allows for the introduction of various substituents, which can then participate in subsequent cyclization or cross-coupling reactions to build up molecular complexity.

The bicyclo[4.2.0]octane framework is a key precursor in the synthesis of benzocyclobutenes. researchgate.netias.ac.in A common synthetic strategy involves the aromatization of a bicyclo[4.2.0]octadiene derivative. This transformation can be achieved through various methods, including thermal reactions that lead to the formation of the benzene ring fused to the cyclobutane. ias.ac.in For example, a bicyclo[4.2.0]octane derivative can be converted to a benzocyclobutenone through hydrolysis and aromatization. ias.ac.in These benzocyclobutene compounds are themselves versatile intermediates in organic synthesis, known for their ability to undergo ring-opening to form highly reactive o-quinodimethanes, which can then be trapped in cycloaddition reactions to form complex polycyclic systems. mdpi.comresearchgate.netmdpi.com

Role in Natural Product Total Synthesis

The bicyclo[4.2.0]octane motif is a recurring structural element in a number of biologically active natural products. Consequently, synthetic strategies targeting these molecules often rely on the construction of this core scaffold.

The Kingianins are a family of pentacyclic natural products that have garnered significant attention from the synthetic community due to their potent biological activities, including anticancer and anti-diabetic properties. smolecule.com The core structure of the Kingianins is a dimer of a bicyclo[4.2.0]octadiene precursor. rsc.orged.ac.uk Synthetic efforts toward the total synthesis of Kingianins A, D, and F have successfully utilized the construction of a functionalized bicyclo[4.2.0]octadiene intermediate. smolecule.comed.ac.uknih.gov One biomimetic approach involves a radical cation-initiated Diels-Alder dimerization of a bicyclo[4.2.0]octadiene monomer. smolecule.comresearchgate.net Non-biomimetic strategies have also been developed, such as those employing a [2+2] ketene (B1206846) cycloaddition to form the bicyclo[4.2.0]octane ring system at an early stage of the synthesis. smolecule.comresearchgate.netacgpubs.org The first asymmetric total synthesis of (+)-kingianin A was achieved through the dimerization of an enantioenriched bicyclo[4.2.0]octadiene intermediate. smolecule.com

The endiandric acids are a class of tetracyclic natural products whose biosynthesis is proposed to involve a cascade of pericyclic reactions, including an 8π/6π-electrocyclization to form a bicyclo[4.2.0]octadiene intermediate. researchgate.netnih.govrsc.org Synthetic approaches to the endiandric acids have been inspired by this proposed biosynthetic pathway. researchgate.netnih.govrsc.org A key step in the total synthesis of endiandric acid J and beilcyclone A involves the formation of an advanced bicyclo[4.2.0]octadiene aldehyde intermediate from cyclooctatetraene (B1213319). nih.govrsc.org This intermediate then undergoes further transformations, including intramolecular Diels-Alder reactions, to complete the synthesis of the natural products. nih.govrsc.org

The bicyclo[4.2.0]octane framework is also a central feature in the synthesis of other complex natural products and their analogues. In the asymmetric total synthesis of the fungal metabolites emeriones A–C, the central bicyclic scaffolds are prepared via an 8π/6π electrocyclization cascade of a stereodefined pentaene to yield two bicyclo[4.2.0]octadiene diastereomers. researchgate.net Furthermore, novel bis-homoinositols, which are inositol analogues with potential biological activity, have been synthesized using a bicyclo[4.2.0]octane motif. researchgate.netnih.gov The synthesis starts from cyclooctatetraene and proceeds through a key trans-7,8-dibromo-bicyclo[4.2.0]octa-2,4-diene intermediate. researchgate.netnih.gov Photooxygenation of this intermediate leads to a tricyclic endoperoxide, which is then further elaborated to the desired bis-homoinositol products. researchgate.netnih.gov

Application in Welwitindolinone A Isonitrile Synthesis

The bicyclo[4.2.0]octane core is a key structural motif in the total synthesis of the complex indole alkaloid, (±)-welwitindolinone A isonitrile. nih.gov This natural product, isolated from blue-green algae, possesses a dense array of challenging structural features, including multiple quaternary carbon centers. eu-japan.eu Synthetic chemists have established the bicyclo[4.2.0]octane framework early in the synthetic sequence, utilizing a regio- and diastereoselective [2+2] ketene cycloaddition reaction. nih.goveu-japan.euaston.ac.uk

In a notable synthetic strategy, the reaction establishes the fused cyclobutane-cyclohexane ring system, which is central to the carbon skeleton of the final natural product. aston.ac.uk Following the formation of the bicyclo[4.2.0]octane core, subsequent transformations are carried out to install further complexity. For instance, a chloronium ion-mediated semipinacol rearrangement has been employed to simultaneously set the C12 quaternary center and the adjacent chlorine atom with high stereocontrol. nih.gov The successful construction of this core structure is a critical step, enabling the subsequent elaboration to the final spiro-oxindole architecture of welwitindolinone A isonitrile. nih.govtetrawill.com

Development of Stress-Responsive Polymeric Materials (Mechanophores)

Derivatives of bicyclo[4.2.0]octane are employed as "mechanophores," which are molecular units that can undergo a specific chemical reaction in response to mechanical force. These are incorporated into polymer chains to create stress-responsive materials. The underlying principle involves the mechanical activation of the cyclobutane ring within the bicyclo[4.2.0]octane structure.

When subjected to mechanical stress, such as the elongational forces from pulsed ultrasound, the cyclobutane ring undergoes a [2+2] cycloreversion reaction. researchgate.netnih.govacs.org This ring-opening is not a concerted process but proceeds through a 1,4-diradical intermediate. researchgate.netnih.govacs.orgnih.gov The process results in the formation of α,β-unsaturated esters along the polymer backbone, causing a significant elongation of the monomer unit. researchgate.netnih.gov This transformation from a compact cyclic structure to a more elongated linear one can alter the material's properties.

Researchers have incorporated these bicyclo[4.2.0]octane mechanophores into high molecular weight polyesters, with up to 700 mechanophore units per polymer chain. researchgate.netnih.govacs.org The newly formed unsaturated esters are chemically reactive and can participate in constructive chemical reactions, such as thiol-ene conjugate addition, to form functionalized copolymers or cross-linked polymer networks. researchgate.netnih.gov This capability positions bicyclo[4.2.0]octane derivatives as promising functional groups for creating new classes of self-healing or stress-strengthening materials.

Mechanophore SystemActivation MethodTransformationApplication
Bicyclo[4.2.0]octane-containing polyestersPulsed Ultrasound[2+2] Cycloreversion to α,β-unsaturated estersStress-responsive materials, potential for self-healing

Components in Photo- and Thermocurable Composites for Advanced Materials

While the saturated this compound itself is not commonly cited in this context, its aromatic analogue, bicyclo[4.2.0]octa-1,3,5-triene, more commonly known as benzocyclobutene (BCB), is a key component in advanced photo- and thermocurable materials. These materials are utilized in microelectronics, photonics, and composites due to their excellent thermal stability and dielectric properties after curing.

The utility of BCB-containing monomers stems from the unique reactivity of the fused four-membered ring. Upon heating to temperatures above 200 °C, the cyclobutene (B1205218) ring of the BCB moiety undergoes a thermally induced electrocyclic ring-opening to form a highly reactive intermediate, o-xylylene (B1219910) (an ortho-quinodimethane). This intermediate can then react with various dienophiles in a [4+2] cycloaddition (Diels-Alder reaction) or dimerize to form cross-linked polymer networks. This crosslinking mechanism does not produce any volatile byproducts, which is highly advantageous in the fabrication of microelectronic devices.

In photocurable systems, BCB-based composites can be formulated with photoactive compounds like bisazides. Upon UV irradiation, these compounds can facilitate crosslinking through different chemical pathways, allowing for spatial and temporal control over the curing process. The development of hybrid monomers containing both BCB and other polymerizable groups (e.g., vinyl, styryl, or acrylate) allows for the creation of polymers with tailored properties that can be crosslinked through multiple mechanisms.

Monomers for Controlled Ring-Opening Metathesis Polymerization (AROMP)

Derivatives of bicyclo[4.2.0]octane, specifically bicyclo[4.2.0]octene derivatives, serve as functional monomers in a specialized type of polymerization known as Alternating Ring-Opening Metathesis Polymerization (AROMP). This technique allows for the synthesis of perfectly alternating copolymers with well-defined structures and low dispersity. semanticscholar.orgchemrxiv.org

In this process, a strained bicyclo[4.2.0]octene monomer, such as methyl bicyclo[4.2.0]oct-7-ene-7-carboxylate, is polymerized with a less strained cycloalkene, like cyclohexene (B86901), in the presence of a ruthenium-based metathesis catalyst (e.g., a Grubbs catalyst). semanticscholar.orgchemrxiv.org The high ring strain of the bicyclo[4.2.0]octene derivative facilitates the ring-opening process. The mechanism ensures that the two different monomers are incorporated into the growing polymer chain in a strictly alternating fashion.

The use of bicyclo[4.2.0]octene monomers is advantageous because the fused cyclohexyl ring helps to minimize undesirable side reactions like intramolecular chain-transfer, which can occur with simpler cyclobutene-based monomers. semanticscholar.orgchemrxiv.org This leads to the formation of completely linear and perfectly alternating copolymers. semanticscholar.org By modifying the functional groups attached to the bicyclo[4.2.0]octene ring (e.g., carboxamides, carboxynitriles, carboxaldehydes), chemists can introduce a variety of functionalities into the resulting polymer backbone, paving the way for new materials with tailored properties for applications ranging from nanotechnology to biomedical science. arkema.comnih.gov

Monomer TypeCo-monomerPolymerization MethodResulting Polymer Structure
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxamidesCyclohexeneAROMPPerfectly alternating copolymer
Methyl bicyclo[4.2.0]oct-7-ene-7-carboxylateCyclohexeneAROMPCompletely linear, alternating copolymer
Bicyclo[4.2.0]oct-1(8)-ene-8-carbonitrileCyclohexeneAROMPAlternating copolymer (stereoirregular addition)
Bicyclo[4.2.0]oct-1(8)-ene-8-carboxaldehydeCyclohexeneAROMPRegioregular, alternating copolymer

Future Research Directions

Exploration of Novel Catalytic Systems for Enhanced Stereoselectivity

The controlled synthesis of the trans-fused bicyclo[4.2.0]octane core remains a significant challenge, with many current methods favoring the thermodynamically more stable cis-isomer. Future research will likely focus on the development of sophisticated catalytic systems to overcome this hurdle and achieve high stereoselectivity for the trans-isomer.

Transition metal catalysis, for instance, offers a promising avenue. While iron-catalyzed intramolecular [2+2] cycloadditions have shown high diastereoselectivity for cis-bicyclo[4.2.0]octane, the exploration of other transition metals like rhodium, nickel, or ruthenium could fundamentally alter the transition-state geometries to favor the trans-product. smolecule.combohrium.comsemanticscholar.org The design and synthesis of novel chiral ligands for these metal centers will be crucial in inducing the desired stereochemical outcome.

Furthermore, the field of organocatalysis presents untapped potential. Chiral bicyclic diamines and oxazaborolidine-based catalysts have demonstrated success in asymmetric synthesis involving related bicyclic systems. smolecule.comresearchgate.net Future work could involve designing new organocatalysts that can effectively control the facial selectivity in cycloaddition reactions leading to the trans-Bicyclo[4.2.0]octane framework. The development of dual-function catalysts, which can activate both reacting partners simultaneously, could provide an elegant solution for achieving high efficiency and enantioselectivity. smolecule.com

Table 1: Potential Catalytic Systems for Stereoselective Synthesis

Catalyst Type Potential Metal Center/Core Structure Target Reaction Desired Outcome
Transition Metal Ruthenium, Nickel, Rhodium Intramolecular [2+2] Cycloaddition High diastereoselectivity for trans-fusion
Organocatalyst Chiral Diamines, Oxazaborolidines Asymmetric Diels-Alder, Cycloadditions High enantioselectivity for trans-isomers

Advanced Mechanistic Probes for Dynamic Processes in Bicyclo[4.2.0]octanes

The inherent strain in the bicyclo[4.2.0]octane system makes it a fascinating subject for studying dynamic chemical processes, such as mechanochemical reactions. Previous studies on related derivatives have employed ¹H NMR to investigate the mechanism of mechanochemical [2+2] cycloreversion, revealing a stepwise pathway through a 1,4-diradical intermediate rather than a concerted process. nih.govnih.govresearchgate.net

Future research should aim to employ more advanced and time-resolved techniques to gain deeper insights into these dynamic transformations. Ultrafast spectroscopy could potentially be used to directly observe the transient diradical intermediates involved in ring-opening reactions. In-situ monitoring of reactions under mechanical stress using techniques like single-molecule force spectroscopy would provide unprecedented detail about the forces required to induce chemical change and the conformational pathways followed during the reaction. Combining these experimental probes with high-level computational modeling will be essential for building a comprehensive picture of the reaction dynamics.

Rational Design of New Functional Materials Utilizing Bicyclo[4.2.0]octane Scaffolds

The bicyclo[4.2.0]octane framework has already been identified as a promising "mechanophore" for creating stress-responsive polymers. nih.govnih.gov When incorporated into a polymer chain, the cyclobutane (B1203170) ring can rupture under mechanical force, leading to changes in material properties. This forms the basis for developing self-healing materials, stress sensors, and materials with activatable functions.

Future research in this area will focus on the rational design of new functional materials by leveraging the specific properties of the this compound scaffold. The distinct stereochemistry of the trans-isomer could lead to mechanophores with different activation forces and ring-opening dynamics compared to their cis-counterparts. Researchers will likely explore incorporating these scaffolds into a wider range of polymeric materials, including elastomers, hydrogels, and thermosets, to create materials with tailored stress-responsive behavior. The ability to precisely control the chemical and physical response of a material to mechanical stimuli is a key goal in materials science, and the bicyclo[4.2.0]octane scaffold is a valuable tool in this pursuit. smolecule.com

Innovative Applications in Complex Chemical Synthesis

The bicyclo[4.2.0]octane skeleton is a core structural motif in a variety of complex natural products, including terpenoids and alkaloids. rsc.org As such, derivatives of this compound are valuable building blocks for the total synthesis of these biologically active molecules. smolecule.comresearchgate.net

Future work will undoubtedly see the development of innovative synthetic strategies that use the this compound framework as a chiral template or a key intermediate. Its rigid, well-defined three-dimensional structure can be exploited to direct the stereochemistry of subsequent reactions on appended functional groups. The strain energy of the fused ring system can also be harnessed as a driving force for controlled ring-opening or rearrangement reactions, providing access to other complex molecular architectures that would be difficult to synthesize otherwise. acs.org The synthesis of novel aminocyclitol analogues and other carbohydrate mimetics based on this scaffold represents another promising direction for pharmaceutical research. nih.govbeilstein-journals.org

Refinement of Computational Models for High-Precision Predictive Capabilities

Computational chemistry has become an indispensable tool for understanding and predicting chemical phenomena. Methods like Density Functional Theory (DFT) have been used to investigate the stability, structure, and reaction mechanisms involving bicyclo[4.2.0]octane isomers. semanticscholar.orgresearchgate.netneuroquantology.com These models provide valuable insights that can guide experimental design.

However, there is always a need for greater accuracy and predictive power. Future research will focus on the refinement of existing computational models and the development of new theoretical approaches to more accurately predict the outcomes of reactions involving this compound. This includes developing functionals and basis sets that can better account for the subtle steric and electronic effects that govern stereoselectivity in catalytic reactions. More precise calculations of thermochemical properties, such as enthalpies of formation, will enhance the understanding of the relative stabilities of isomers and transition states. acs.org Ultimately, the goal is to develop high-precision computational models that can reliably predict the optimal reaction conditions, catalysts, and substrates for achieving a desired synthetic outcome, thereby accelerating the pace of discovery.

Q & A

Q. How can the structure of trans-bicyclo[4.2.0]octane be confirmed using spectroscopic methods?

To confirm the structure, employ NMR spectroscopy (¹H and ¹³C) to analyze proton coupling patterns and carbon environments. For example, the bridgehead protons in the bicyclic system exhibit distinct splitting due to restricted rotation. X-ray crystallography provides definitive confirmation by resolving bond lengths and angles . Compare experimental data with computational predictions (e.g., DFT calculations) to validate assignments. For reproducibility, document solvent, temperature, and instrument parameters in the "Materials and Methods" section .

Q. What synthetic routes are commonly used to prepare this compound?

A classic approach involves Diels-Alder cycloaddition followed by hydrogenation to fix the trans configuration. For instance, reacting cyclohexene with a dienophile under thermal conditions yields bicyclic intermediates, which are reduced catalytically. Alternatively, ring-closing metathesis (RCM) using Grubbs catalysts can construct the bicyclic framework . Ensure purity by chromatography and validate outcomes via GC-MS or HPLC .

Q. How can the thermodynamic stability of this compound be experimentally assessed?

Measure heat of combustion via bomb calorimetry to compare stability with isomers (e.g., cis-bicyclo[4.2.0]octane). Alternatively, use kinetic studies (e.g., isomerization rates under acidic or thermal conditions) to evaluate relative stability. Reference computational data (e.g., Gibbs free energy differences from DFT) to corroborate experimental results .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound derivatives be achieved?

Utilize asymmetric catalysis such as chiral Lewis acids or organocatalysts to control stereochemistry during cycloaddition or RCM. For example, a recent study demonstrated enantioselective [2+2]-cycloaddition using a chiral Rh catalyst to access bicyclo[4.2.0]octane scaffolds with >90% ee . Optimize reaction conditions (temperature, solvent polarity) to minimize racemization and validate enantiomeric excess via chiral HPLC .

Q. What strategies resolve contradictions in reported thermodynamic data for this compound?

Conduct meta-analysis of published datasets, identifying variables like measurement techniques (e.g., calorimetry vs. computational models) or sample purity. Replicate key experiments under standardized conditions and perform error propagation analysis to quantify uncertainties. Use platforms like NIST Chemistry WebBook to cross-reference values and update databases with corrected metadata .

Q. How can computational methods improve reaction design for functionalizing this compound?

Apply density functional theory (DFT) to map transition states and predict regioselectivity in electrophilic additions or oxidations. For example, calculate Fukui indices to identify nucleophilic sites on the bicyclic framework. Validate predictions with kinetic isotope effects (KIE) or Hammett plots. Share computational workflows in supplementary materials to enhance reproducibility .

Q. What experimental designs mitigate challenges in characterizing this compound's reactive intermediates?

Use low-temperature matrix isolation combined with time-resolved spectroscopy (e.g., UV-Vis, IR) to trap and observe transient species like radical intermediates. Pair with EPR spectroscopy to detect paramagnetic states. For photochemical reactions, employ flow reactors to control light exposure and quench intermediates rapidly .

Methodological Guidance

Q. How should researchers structure a manuscript on trans-bicyclo[4.2.0]octane to meet journal standards?

  • Introduction : Contextualize the compound’s relevance in organic synthesis or natural product analogs, citing recent advances (e.g., cephalosporin derivatives ).
  • Results : Present spectral data in tables (e.g., ¹H NMR shifts, coupling constants) and highlight novel findings (e.g., reaction yields, stereochemical outcomes).
  • Discussion : Link results to broader mechanistic principles (e.g., strain effects on reactivity) and propose follow-up studies.
  • Data Availability : Deposit raw spectra, crystallographic files, and computational inputs in public repositories (e.g., Zenodo) with detailed metadata .

Q. How can researchers address peer-review critiques about inconsistent characterization data?

Re-analyze samples using orthogonal techniques (e.g., IR vs. Raman spectroscopy for functional groups) and provide error margins for key measurements. Include calibration curves and replicate experiments in supplementary files. For structural ambiguities, perform single-crystal X-ray diffraction as a definitive method .

Data Management and Reproducibility

Q. Q. What best practices ensure reproducibility in studies involving trans-bicyclo[4.2.0]octane?

  • Document synthetic procedures with step-by-step protocols (e.g., catalyst loading, reaction time).
  • Share machine-readable data (e.g., .cif files for crystallography, .log files for computational outputs).
  • Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by assigning DOIs to datasets .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.